molecular formula C14H11NO2 B8449399 N-(3-formylphenyl)benzamide

N-(3-formylphenyl)benzamide

Cat. No.: B8449399
M. Wt: 225.24 g/mol
InChI Key: QVPNAQHWDZRJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-formylphenyl)benzamide is a high-purity organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.247 g/mol . This solid substance is characterized as an off-white to white powder with a melting point range of 115 to 119 °C . It is recommended to be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain stability . As a benzamide derivative featuring both formyl and benzamide functional groups, it serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. Researchers utilize this compound in the development of more complex molecular structures, such as 2,5-dibromo and 4-acetyl analogues, for various experimental purposes . Its structural motifs are commonly explored in the design and synthesis of compounds for pharmaceutical and biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-(3-formylphenyl)benzamide

InChI

InChI=1S/C14H11NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-10H,(H,15,17)

InChI Key

QVPNAQHWDZRJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O

Origin of Product

United States

Reactivity and Derivatization Strategies of N 3 Formylphenyl Benzamide

Transformations of the Formyl Group

The aldehyde functionality in N-(3-formylphenyl)benzamide is a primary site for various chemical modifications, including oxidation, reduction, nucleophilic addition, and olefination reactions. These transformations allow for the introduction of a variety of functional groups and the extension of the carbon skeleton.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding N-(3-carboxyphenyl)benzamide. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is required for further coupling reactions or to impart specific physicochemical properties. Common oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be employed for this purpose. Milder and more selective methods, such as the Pinnick oxidation using sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene, are also effective and can prevent potential side reactions on the benzamide (B126) moiety.

The resulting N-(3-carboxyphenyl)benzamide can then be converted to a variety of carboxylic acid derivatives, such as esters and amides, through standard condensation reactions. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, while amidation can be performed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form new amide bonds with various amines.

Controlled Reduction Reactions to Hydroxymethyl and Alkyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group. The choice of reducing agent dictates the final product.

For the conversion to the corresponding alcohol, N-(3-(hydroxymethyl)phenyl)benzamide, mild reducing agents such as sodium borohydride (NaBH4) are typically used. masterorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions, often in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com The resulting hydroxymethyl derivative provides a new site for further functionalization, such as etherification or esterification. The synthesis of N-(hydroxymethyl)benzamide from benzamide and formaldehyde has been reported to proceed with high yield. prepchem.com

Complete reduction of the formyl group to a methyl group to yield N-(3-methylphenyl)benzamide can be achieved through more vigorous reduction methods. Classic methods like the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can be employed, although the harsh conditions might affect the amide bond. A milder alternative is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

TransformationReagent(s)Product
OxidationKMnO4 or NaClO2N-(3-carboxyphenyl)benzamide
Reduction to AlcoholNaBH4N-(3-(hydroxymethyl)phenyl)benzamide
Reduction to AlkylWolff-Kishner or ClemmensenN-(3-methylphenyl)benzamide

Nucleophilic Addition Reactions, Including Imine and Enamine Formation

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by a variety of nucleophiles. A prominent example is the reaction with primary amines to form imines (Schiff bases). This condensation reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate. The resulting imines can be stable compounds or can be further reduced in a one-pot process known as reductive amination to yield secondary amines. mnstate.edusci-hub.seyoutube.com Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the starting aldehyde. mnstate.edusci-hub.se

Similarly, reaction with secondary amines can lead to the formation of enamines, which are useful intermediates in C-C bond-forming reactions. The Leuckart reaction offers a one-step method for reductive amination using formamide or formic acid and its derivatives as both the nitrogen source and the reducing agent. google.commdpi.com

Olefination Reactions for Alkene Synthesis

The formyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions, providing a powerful tool for extending the carbon framework and synthesizing alkene derivatives.

The Wittig reaction is a widely used method for this transformation, involving the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgudel.edulibretexts.orgyoutube.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

A popular and often more practical alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate carbanion. wikipedia.orgyoutube.comconicet.gov.ar The HWE reaction generally offers excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgorganicchemistrydata.org The reaction is initiated by deprotonating a phosphonate ester with a base to form a nucleophilic carbanion, which then attacks the aldehyde. youtube.com

Olefination ReactionReagentTypical Product Stereochemistry
Wittig ReactionPhosphorus Ylide(Z)-alkene (unstabilized ylide), (E)-alkene (stabilized ylide)
Horner-Wadsworth-EmmonsPhosphonate CarbanionPredominantly (E)-alkene

Chemical Modifications of the Benzamide Framework

The benzamide moiety of this compound, while generally more stable than the formyl group, can also be a target for chemical modification, primarily at the nitrogen atom.

N-Alkylation and N-Arylation Strategies

The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups, leading to N-substituted derivatives.

N-Alkylation of the amide can be achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. orgsyn.org The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can influence the reaction efficiency. stackexchange.com Catalytic methods for N-alkylation of amides using alcohols in the presence of a cobalt-nanocatalyst have also been developed. google.com

N-Arylation of the benzamide can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming C-N bonds. prepchem.comresearchgate.net More modern and versatile methods include the palladium-catalyzed Buchwald-Hartwig amination . conicet.gov.arnih.govnih.gov These reactions typically employ a palladium catalyst with a suitable phosphine ligand and a base to couple the amide with an aryl halide or triflate. conicet.gov.arsyr.edu The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amide and the aryl coupling partner. syr.edu Copper-catalyzed N-arylation of amides has also been shown to be effective using specific ligands. nih.gov

ModificationReaction TypeKey Reagents/Catalysts
N-AlkylationNucleophilic SubstitutionNaH, Alkyl Halide
N-ArylationUllmann CondensationCopper Catalyst, Base
N-ArylationBuchwald-Hartwig AminationPalladium Catalyst, Phosphine Ligand, Base

Substitution Reactions on the Benzoyl Phenyl Ring

The benzoyl phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the N-acylamino substituent (-NHCO-Ph-CHO). This group, as a whole, influences the aromatic system through a combination of inductive and resonance effects.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile is directed primarily to the positions ortho and para to the amide linkage on the benzoyl ring. The reaction conditions, including the choice of catalyst and solvent, can be optimized to favor one isomer over the other, although steric hindrance from the bulky substituent can reduce the yield of the ortho product. msu.edu

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Benzoyl Ring

Reaction Type Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ ortho-nitro and para-nitro substituted this compound
Bromination Br₂, FeBr₃ ortho-bromo and para-bromo substituted this compound

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the conventional rules of electrophilic substitution. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a proximate ortho proton. baranlab.org The amide functionality is one of the most effective DMGs. uwindsor.caharvard.edu

In this compound, the benzamide group can act as an excellent DMG. The process involves the coordination of a strong base, typically an alkyllithium such as n-butyllithium or sec-butyllithium, to the Lewis basic carbonyl oxygen of the amide. wikipedia.orgbaranlab.org This coordination brings the lithium atom into close proximity with one of the ortho protons on the benzoyl ring, creating a complex-induced proximity effect that lowers the pKa of the C-H bond and facilitates its deprotonation. baranlab.org The result is the formation of a stable aryllithium intermediate, with the lithium atom exclusively positioned at the ortho position. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity. uwindsor.ca

This method avoids the formation of isomeric mixtures often seen in classical electrophilic aromatic substitution. The versatility of the DoM strategy is highlighted by the range of electrophiles that can be employed.

Table 2: Functionalization of the Benzoyl Ring via Directed ortho-Metalation

Electrophile Reagent Example Introduced Functional Group
Alkyl Halides CH₃I -CH₃
Carbonyls CO₂ then H₃O⁺ -COOH
Boronic Esters B(OMe)₃ then H₃O⁺ -B(OH)₂
Silyl Halides Me₃SiCl -SiMe₃

Cyclization and Rearrangement Reactions Involving the this compound Structure

Intramolecular Cyclization to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both an aldehyde and an amide group, allows it to serve as a precursor for various intramolecular cyclization reactions to construct heterocyclic scaffolds. mdpi.comrsc.org The aldehyde group provides an electrophilic carbon center, while the N-H bond of the amide offers a nucleophilic site. Under appropriate conditions, these functionalities can react intramolecularly.

For instance, palladium-catalyzed oxidative C-H bond functionalization has been employed for the synthesis of indole skeletons from N-(2-allylphenyl)benzamide substrates. mdpi.com While this compound does not possess an allyl group, related transition-metal-catalyzed processes or acid-catalyzed reactions could potentially facilitate cyclization between the formyl group and an activated position on the benzoyl ring. Furthermore, radical-mediated cyclization cascades involving amide groups are known to produce complex heterocyclic systems. nih.gov The specific heterocyclic system formed depends heavily on the reaction conditions, including catalysts, temperature, and the presence of other reagents that can mediate the transformation. rsc.org

Access to Benzoxazinone Derivatives

Benzoxazinones are a significant class of heterocyclic compounds with applications in medicinal chemistry. nih.govnih.gov The synthesis of 4H-3,1-benzoxazin-4-ones is frequently achieved through the intramolecular cyclization of N-(2-carbonylphenyl)amides. Specifically, the cyclization of N-(2-formylphenyl)amides can be mediated by oxidative systems to yield the corresponding 4H-3,1-benzoxazin-4-one. nih.gov This transformation involves an intramolecular reaction between the amide N-H and the ortho-formyl group.

While this compound is the meta isomer, its structural analog, N-(2-formylphenyl)benzamide, is a direct precursor to 2-phenyl-4H-3,1-benzoxazin-4-one. The reaction can be promoted by various reagents, including copper-catalyzed systems that facilitate a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org Another approach involves a rapid cyclodehydration mediated by reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine. organic-chemistry.orgmdpi.com Although the meta-formyl group in this compound is not positioned for direct cyclization to a benzoxazinone ring in the same manner, rearrangement reactions or more complex multi-step sequences could potentially lead to related heterocyclic structures. An unexpected electrochemical rearrangement of 3-hydroxyoxindoles into benzoxazinones highlights that non-obvious pathways can lead to these structures under specific conditions. nih.gov

Development of Derivatization Protocols for Advanced Chemical Analysis

The aldehyde functionality in this compound makes it a valuable molecule for derivatization protocols in advanced chemical analysis. Aldehydes are highly reactive towards nucleophiles, allowing for the covalent labeling of other molecules to enhance their detection or separation by techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

A key application is in chiral analysis for the determination of enantiomeric purity. A protocol developed for chiral sulfinamides utilizes a 2-formylphenylboronic acid template, which reacts with the analyte and an enantiopure diol in a three-component reaction. acs.org This forms a mixture of diastereomeric sulfiniminoboronate esters. Because diastereomers have different physical properties, their signals can be resolved and quantified by ¹H or ¹⁹F NMR spectroscopy, allowing for an accurate determination of the enantiomeric excess of the original sulfinamide. acs.org

This principle can be extended to this compound. Its formyl group can react with a chiral amine or alcohol analyte to form diastereomeric imines or acetals, respectively. The resulting diastereomers can then be analyzed by NMR or chiral chromatography. This derivatization strategy is powerful because it converts enantiomers, which are otherwise indistinguishable by many analytical techniques, into diastereomers, which have distinct spectroscopic and chromatographic properties.

Table 3: Example of a Derivatization Protocol for Chiral Analysis

Component 1 (Template) Component 2 (Chiral Analyte) Component 3 (Chiral Auxiliary) Resulting Products Analytical Technique
This compound Chiral primary amine (R-NH₂/S-NH₂) --- Diastereomeric imines ¹H NMR, Chiral HPLC
This compound Chiral alcohol (R-OH/S-OH) Chiral acid catalyst Diastereomeric acetals ¹H NMR, Chiral HPLC

Mechanistic Investigations and Reaction Pathway Elucidation for N 3 Formylphenyl Benzamide Transformations

Elucidation of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition-metal-catalyzed cross-coupling reactions are pivotal in the synthesis of complex organic molecules, including benzamide (B126) derivatives. A general catalytic cycle for these reactions typically involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

In the context of synthesizing N-(3-formylphenyl)benzamide analogues, palladium- and rhodium-based catalysts are frequently employed. nih.gov For instance, the palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes proceeds through a proposed catalytic cycle. This cycle begins with the C-H activation of the substrate by the Pd(II) catalyst, followed by the insertion of an alkyne. Subsequent coordination and insertion of a carbon monoxide source can lead to the formation of an intermediate which, upon reductive elimination, yields the final product and regenerates the active Pd(II) species through re-oxidation. nih.gov

Similarly, rhodium(III)-catalyzed syntheses often commence with a C-H activation step to form a metallacycle intermediate. nih.gov The subsequent steps, such as migratory insertion of a coupling partner and reductive elimination, complete the catalytic cycle. The specific nature of the metal, its oxidation state, and the coordinating ligands all play a critical role in the efficiency and outcome of these catalytic cycles.

A common strategy for synthesizing benzamides involves the reaction of benzoic acids with amines. While traditional methods often require the conversion of benzoic acid to a more reactive acid chloride, modern approaches utilize transition metal catalysts to facilitate the direct amidation. nih.gov These catalytic cycles often involve the activation of the carboxylic acid by the metal center, followed by nucleophilic attack by the amine and subsequent elimination of water.

Understanding Regio- and Stereoselectivity in this compound Reactions

Regio- and stereoselectivity are critical aspects of organic synthesis, dictating the specific arrangement of atoms in the final product. In reactions involving this compound and its precursors, the substitution pattern on the aromatic rings can significantly influence the selectivity of the reaction.

For instance, in the synthesis of N-allylbenzamides through the palladium-catalyzed hydroarylation of N-propargyl benzamides, the electronic properties of the boronic acid coupling partner play a crucial role in the reaction's outcome and regioselectivity. nih.gov Similarly, in the synthesis of selective 5-HT₁F receptor agonists based on a monocyclic phenyl ketone moiety, which shares structural similarities with this compound, focused structure-activity relationship (SAR) studies have demonstrated that electrostatic and steric interactions of substituents on the central phenyl ring are pivotal in determining the adopted conformation and, consequently, the receptor selectivity. nih.gov Computational studies have been instrumental in confirming these observations and providing a deeper understanding of the conformational requirements for activity and selectivity. nih.gov

Molecular Electron Density Theory (MEDT) has been employed to investigate the regio- and stereoselectivity of cycloaddition reactions involving related nitrone and amide structures. nih.gov Such theoretical studies can predict the global electronic flux and analyze the reaction pathways, revealing that reactions can proceed through different stereo- and regioisomeric routes to yield multiple products. nih.gov The thermodynamic stability of the resulting cycloadducts often dictates the observed regioselectivity. nih.gov

Role of Ligands and Catalysts in Directing Reaction Pathways and Efficiency

The choice of catalyst and ligands is paramount in transition-metal-catalyzed reactions, as they directly influence the reaction pathway, efficiency, and selectivity. mdpi.comnih.gov Different transition metals, such as palladium, rhodium, iridium, and cobalt, can exhibit varying catalytic activities for the same transformation. For example, in the annulation of N-aryl-2-aminopyridines, only rhodium complexes showed catalytic activity, while palladium, cobalt, and iridium catalysts were ineffective. nih.gov

Ligands, which are molecules that bind to the metal center, play a multifaceted role. They can modify the steric and electronic properties of the catalyst, thereby tuning its reactivity and selectivity. mdpi.comunica.it In some cases, ligands can be "hemilabile," meaning they can partially dissociate from the metal center to open up a coordination site for the substrate to bind. mdpi.com Amido-substituted phosphines, for instance, can act as bidentate hybrid P,O-ligands and are of interest in transition metal-catalyzed processes. mdpi.com

The efficiency of a catalytic system is often evaluated by comparing different catalysts and ligands under various reaction conditions. For example, in the palladium-catalyzed synthesis of N-allylbenzamides, different palladium catalysts such as Pd(OAc)₂, PdCl₂, and Pd(OAc)₂(PPh₃)₂ were examined, with the latter showing superior performance. nih.gov The catalyst loading is another critical parameter that is optimized to achieve the best possible yield. nih.gov

CatalystLigandReaction TypeEffect on Efficiency/Selectivity
Pd(MeCN)₂Cl₂NoneAnnulationEffective for synthesis of N-(2-pyridyl)indole frameworks. nih.gov
[Cp*RhCl₂]₂NoneAnnulationActive for the synthesis of N-(2-pyridyl)quinolones. nih.gov
Pd(OAc)₂XantphosAnnulationUsed in the assembly of N-pyridoindoles. nih.gov
Pd(OAc)₂(PPh₃)₂PPh₃HydroarylationProvided the desired N-allylbenzamide product in good yield. nih.gov

Kinetic Studies and Isotope Effect Analysis for Rate-Determining Steps

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about the reaction rates and the factors that influence them. In the context of this compound transformations, kinetic experiments can help identify the rate-determining step of the catalytic cycle. researchgate.net

For related carbinolamide systems, kinetic experiments are often conducted in aqueous solutions at a constant temperature, with the reaction progress monitored by UV-vis spectrophotometry or stopped-flow techniques. amazonaws.com By measuring the observed rate constant (kobsd) as a function of reactant concentrations or pH, a rate law can be determined, which provides insights into the species involved in the rate-determining step.

Isotope effect analysis is another powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant kinetic isotope effect (KIE) suggests that the bond to the isotopically labeled atom is broken in the rate-determining step. While specific kinetic studies on this compound were not found in the provided search results, the principles of these techniques are broadly applicable to understanding its reaction mechanisms.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for this purpose.

In the synthesis of related benzamide derivatives, intermediates can sometimes be isolated and characterized. For example, in a two-step synthesis of N-(diisopropylphosphanyl)benzamide, the intermediate N-(trimethylsilyl)benzamide is formed and can be isolated before proceeding to the next step. mdpi.com The final product was characterized using NMR spectroscopy and X-ray diffraction. mdpi.com

Computational studies can also play a significant role in identifying and characterizing transient intermediates that are difficult to observe experimentally. researchgate.net Density functional theory (DFT) calculations can be used to model the reaction pathway and determine the structures and energies of intermediates and transition states. For instance, in the reduction of benzamides, computational methods have been used to elucidate the reaction mechanisms and the structures of the intermediates involved. researchgate.net

Computational and Theoretical Studies on N 3 Formylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By solving the Kohn-Sham equations, DFT methods can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov

For N-(3-formylphenyl)benzamide, a geometry optimization would reveal the most stable three-dimensional arrangement of its atoms. The resulting structure would show a non-planar conformation, with the two phenyl rings twisted relative to the central amide plane. nih.govnih.gov This twisting is a result of steric hindrance and the electronic interactions between the aromatic systems and the amide linkage. nih.gov The formyl group (-CHO) substituent on one of the phenyl rings would also influence the local geometry and electronic distribution.

The optimized geometry provides the foundation for calculating other electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for Benzamide (B126) Derivatives from DFT Calculations

The following table presents typical bond length and angle values for benzamide-like structures, as specific calculated data for this compound is not available in the cited literature. These values are representative of what would be expected from a DFT/B3LYP level calculation.

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthC=O (Amide)1.22Bond AngleO=C-N122.0
Bond LengthC-N (Amide)1.38Bond AngleC-N-C128.0
Bond LengthC-C (Aromatic)1.39 - 1.41Bond AngleC-C-C (Aromatic)119.0 - 121.0
Bond LengthC-H (Aromatic)1.09Bond AngleC-C-H (Aromatic)119.0 - 121.0
Bond LengthN-H (Amide)1.01Bond AngleC-C=O (Formyl)124.0
Bond LengthC=O (Formyl)1.21Bond AngleC-C-H (Formyl)116.0

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. physchemres.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic excitation properties. irjweb.comaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. physchemres.org For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The spatial distribution of these orbitals can also be visualized. It is expected that the HOMO would be primarily located on the electron-rich benzoyl and amide portions of the molecule, while the LUMO would likely be concentrated on the electron-withdrawing formyl-substituted phenyl ring, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data for Aromatic Amides

This table provides illustrative HOMO, LUMO, and energy gap values based on DFT calculations for similar aromatic compounds, as specific data for this compound is not available.

ParameterDescriptionTypical Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 4.5

Reaction Mechanism Modeling and Transition State Calculations

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. github.io

For this compound, DFT calculations can be used to model various reactions, such as its synthesis or subsequent transformations involving the formyl or amide groups. For instance, the mechanism of a nucleophilic addition to the formyl group's carbonyl carbon could be investigated. The calculation would involve locating the transition state structure for the rate-determining step. nih.gov Frequency calculations are then performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. nih.govmdpi.com This information is crucial for optimizing reaction conditions and understanding the underlying chemical processes.

Conformational Analysis and Intramolecular Interaction Assessment

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. This compound possesses several such bonds, notably the C-N amide bond and the bonds connecting the phenyl rings to the amide linkage. Conformational analysis involves systematically exploring these rotations to identify the different stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net

DFT calculations can be used to perform a relaxed potential energy scan, where a specific dihedral angle is systematically varied, and the energy of the molecule is minimized at each step. nih.gov This process maps out the conformational energy landscape. For this compound, this analysis would likely reveal that the trans conformation of the amide group (where the C=O and N-H bonds are anti-periplanar) is significantly more stable than the cis conformation, a common feature in secondary amides. researchgate.net The analysis would also quantify the rotational barriers of the phenyl rings.

Furthermore, these calculations can assess weak intramolecular interactions, such as potential hydrogen bonds (e.g., between the amide N-H and the formyl oxygen) or other non-covalent interactions that stabilize certain conformations. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of these interactions. scispace.com

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis) for Structural Elucidation

Computational methods can accurately predict various spectroscopic properties, which is extremely useful for confirming experimentally determined structures and assigning spectral peaks. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, one can predict its NMR spectrum. mdpi.com These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms, which can be particularly challenging in complex aromatic systems. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these transitions. mdpi.comscirp.org The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). nih.gov For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the aromatic rings and the conjugated amide system. arxiv.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table contains representative predicted NMR chemical shifts and UV-Vis absorption maxima based on calculations for analogous aromatic aldehydes and amides. It serves as an example of the data generated by computational methods.

Spectroscopy TypeParameterPredicted Value
¹H NMRδ (N-H, amide)8.5 - 9.5 ppm
¹H NMRδ (C-H, formyl)9.9 - 10.1 ppm
¹H NMRδ (C-H, aromatic)7.2 - 8.2 ppm
¹³C NMRδ (C=O, amide)165 - 170 ppm
¹³C NMRδ (C=O, formyl)190 - 195 ppm
¹³C NMRδ (C, aromatic)120 - 140 ppm
UV-Vis (TD-DFT)λmax 1 (π→π)~260 nm
UV-Vis (TD-DFT)λmax 2 (n→π)~320 nm

Advanced Applications of N 3 Formylphenyl Benzamide in Chemical Research

N-(3-formylphenyl)benzamide as a Versatile Synthetic Intermediate and Building Block

The presence of both a reactive aldehyde and a synthetically adaptable benzamide (B126) moiety within the same molecule makes this compound a highly versatile intermediate in organic synthesis. These functional groups can be selectively targeted to construct intricate molecular frameworks, including polycyclic and heterocyclic systems, which are often the core structures of biologically active compounds and advanced materials.

Precursor for Complex Polycyclic and Heterocyclic Scaffolds

The formyl group of this compound serves as a key handle for the construction of various heterocyclic rings. One notable application is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. The reaction of this compound with 2-aminobenzamide in the presence of an acid catalyst can lead to the formation of quinazolinone derivatives. This transformation typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent dehydration.

Furthermore, the aldehyde functionality can participate in annulation reactions, such as the Friedländer synthesis, to construct quinoline skeletons. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This reaction involves the condensation of an o-aminobenzaldehyde or a related derivative with a compound containing a reactive methylene group. While direct examples with this compound are not extensively documented in readily available literature, its structural motif is amenable to such cyclization strategies, potentially leading to novel polycyclic aromatic compounds with interesting photophysical or biological properties.

The benzamide portion of the molecule also plays a crucial role in directing and facilitating these cyclization reactions. The amide bond can influence the electronic properties of the aromatic ring and can be a site for further functionalization or ring-closure reactions. For instance, derivatives of this compound could potentially be utilized in Bischler-Napieralski or Pictet-Spengler type reactions to generate isoquinoline and β-carboline scaffolds, which are common cores in many alkaloids and pharmaceuticals.

Role in the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond the synthesis of complex ring systems to its role as a versatile building block in the assembly of a wide array of organic molecules. Its bifunctional nature is particularly advantageous in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. beilstein-journals.orgnih.govwindows.netresearchgate.net

The aldehyde group can readily undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce a variety of substituents and functional groups. These transformations allow for the elongation of carbon chains, the formation of new carbon-carbon and carbon-nitrogen bonds, and the introduction of chirality, thus expanding the molecular diversity accessible from this starting material.

Moreover, the benzamide moiety can be hydrolyzed to the corresponding amine or carboxylic acid, providing additional points for modification. This versatility makes this compound a valuable tool in combinatorial chemistry and drug discovery, where the rapid generation of libraries of related compounds is essential for identifying new bioactive molecules. thieme.decsmres.co.uknih.govsciencedaily.comnih.govbiospace.com The ability to systematically modify both the formyl and benzamide parts of the molecule allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Synthetic ApplicationReaction TypePotential Product Scaffolds
Heterocycle SynthesisCondensation, CyclizationQuinazolinones, Quinolines
Polycycle SynthesisAnnulation ReactionsIsoquinolines, β-Carbolines
Diverse Molecule SynthesisMulticomponent ReactionsVaried substituted aromatic compounds
Functional Group TransformationWittig, Aldol, Reductive AminationAlkenes, β-hydroxy ketones, Amines

Development of Functional Materials from this compound Derivatives

The structural features of this compound and its derivatives make them attractive candidates for the construction of functional materials with tailored optical, electronic, and recognition properties.

Fluorescent Probes and Imaging Agents Based on Derived Structures

Derivatives of this compound have the potential to be developed into fluorescent probes for the detection of various analytes. The aromatic framework of the molecule can be extended through conjugation to create fluorophores that exhibit changes in their emission properties upon binding to specific ions or molecules. For instance, the formyl group can be reacted with a variety of nucleophiles, such as amines or hydrazines, to generate Schiff base or hydrazone derivatives. These reactions can introduce new binding sites and modulate the electronic structure of the molecule, leading to changes in fluorescence intensity or wavelength.

The design of such probes often involves incorporating a recognition unit (receptor) for the target analyte and a signaling unit (fluorophore). The benzamide moiety can also be modified to fine-tune the solubility and photophysical properties of the resulting probe. The development of fluorescent sensors is a rapidly growing field with applications in environmental monitoring, biomedical diagnostics, and cellular imaging. orientjchem.org

Components in Supramolecular Assemblies and Architectures

The ability of this compound to participate in directional non-covalent interactions, such as hydrogen bonding through its amide group, makes it a valuable component for the construction of supramolecular assemblies. The formyl group can also be used to form dynamic covalent bonds, such as imines, which are reversible and can lead to self-healing materials and stimuli-responsive systems.

By designing derivatives with specific recognition motifs, it is possible to program the self-assembly of these molecules into well-defined architectures, such as sheets, fibers, or gels. These supramolecular structures can exhibit emergent properties that are not present in the individual molecules, with potential applications in areas such as drug delivery, tissue engineering, and catalysis.

Ligands in Catalysis and Coordination Chemistry

The amide oxygen and the formyl oxygen of this compound and its derivatives can act as coordination sites for metal ions, making them potential ligands in catalysis and coordination chemistry. thieme.deresearchgate.net The formation of metal complexes can significantly alter the reactivity of the organic ligand and the metal center, leading to novel catalytic activities.

For example, Schiff base ligands derived from the condensation of this compound with various amines can form stable complexes with a range of transition metals. These complexes can be employed as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be readily modified by changing the substituents on the benzamide or the amine precursor, allowing for the fine-tuning of the catalyst's performance. The development of new ligand systems is crucial for advancing the field of homogeneous catalysis, with implications for the synthesis of pharmaceuticals, fine chemicals, and polymers.

Application AreaKey Functional Group(s)Potential Functionality
Fluorescent ProbesFormyl, Amide, Aromatic RingsAnalyte detection, Cellular imaging
Supramolecular AssembliesAmide (Hydrogen Bonding), Formyl (Dynamic Covalent Bonds)Self-healing materials, Drug delivery
Catalysis and Coordination ChemistryAmide Oxygen, Formyl OxygenHomogeneous catalysis, Metal-organic frameworks

This compound as a Motif in Chemical Biology Tool Development

Following a comprehensive review of available scientific literature and chemical databases, no specific research or applications have been identified for this compound as a distinct motif in the development of chemical biology tools. While the broader class of benzamide derivatives has been explored for various therapeutic and biological applications, information regarding the synthesis, properties, and specific use of this compound in creating probes, sensors, or other molecular tools for chemical biology research is not present in the surveyed resources.

The benzamide scaffold itself is a common feature in many biologically active molecules, and the formyl group (-CHO) can be a versatile synthetic handle for further chemical modifications. In principle, the aldehyde functionality of this compound could be utilized for conjugation to other molecules of interest, such as fluorophores or affinity tags, which is a common strategy in the design of chemical biology tools. However, there is no published research to date that specifically describes the use of this compound for such purposes.

Consequently, detailed research findings, specific examples of its application, or data tables related to its function as a chemical biology tool cannot be provided. The absence of information on this specific compound within this context highlights a potential area for future investigation in the field of medicinal chemistry and chemical biology.

Future Directions and Emerging Research Avenues for N 3 Formylphenyl Benzamide

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of N-(3-formylphenyl)benzamide and its derivatives is a cornerstone for its future application. Traditional methods for amide bond formation, such as the reaction of an acid chloride with an amine, are well-established. However, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

One promising avenue is the direct oxidative amidation of substituted benzyl (B1604629) alcohols. This single-step oxidation process, potentially using catalysts like cesium carbonate in aqueous media, could offer a more environmentally friendly alternative to multi-step syntheses that involve hazardous reagents. The optimization of reaction conditions for such methods will be crucial for achieving high yields and purity.

Another area of development lies in the use of novel coupling agents and catalytic systems for the amidation of 3-formylbenzoic acid with aniline (B41778). The exploration of biocatalysis, employing enzymes to facilitate amide bond formation, could lead to highly selective and efficient synthetic processes under mild conditions.

Synthetic Approach Potential Reagents/Catalysts Anticipated Advantages
Direct Oxidative AmidationSubstituted Benzyl Alcohols, tert-butyl hydroperoxide (TBHP), Cesium CarbonateSingle-step synthesis, potentially greener methodology.
Advanced Coupling MethodsNovel peptide coupling reagents, organocatalystsHigh yields, reduced side products, milder reaction conditions.
BiocatalysisLipases, Amidase enzymesHigh selectivity, environmentally benign, operation in aqueous media.

Exploration of Unconventional Reactivity and Transformations

The bifunctional nature of this compound, possessing both a stable amide linkage and a reactive aldehyde group, opens up a wide array of possibilities for unconventional chemical transformations. The formyl group is a versatile handle for a multitude of reactions, allowing for the construction of complex molecular architectures.

Future research could explore the formyl group's participation in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate diverse heterocyclic scaffolds. The reactivity of the formyl group also allows for its conversion into other functional groups, including alcohols, carboxylic acids, and imines, further expanding the chemical space accessible from this starting material.

Furthermore, the exploration of electrophilic aromatic substitution on the phenyl rings of the benzamide (B126) moiety could lead to the synthesis of novel derivatives with tailored electronic and steric properties. The interplay between the directing effects of the amide and formyl groups will be a key area of investigation. Recent studies have shown that under certain conditions, the formyl group itself can be substituted in electron-rich aromatic systems, a reaction pathway that could be explored for this compound. kirj.ee

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. The integration of this compound synthesis into flow chemistry platforms represents a significant step towards its efficient and on-demand production.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The use of solid-supported reagents and catalysts within flow systems can also simplify purification processes. nih.gov Methodologies for the continuous flow synthesis of amides are already being developed, utilizing various activation agents and reactor designs. nih.govrsc.orgrsc.org

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, could be employed for the high-throughput synthesis and screening of libraries of this compound derivatives. This would accelerate the discovery of new compounds with desired properties for various applications.

Flow Chemistry Parameter Benefit for this compound Synthesis
Precise Temperature ControlMinimization of side reactions and decomposition.
Enhanced MixingIncreased reaction rates and improved product homogeneity.
Short Residence TimesPotential for rapid synthesis and optimization.
ScalabilityFacile transition from laboratory-scale to pilot-plant production.

Advanced Computational Design and Materials Prediction Based on this compound Scaffolds

Computational chemistry and materials science are powerful tools for accelerating the design and discovery of new materials with tailored properties. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the structural, electronic, and optical properties of materials derived from this compound scaffolds.

These computational approaches can guide the rational design of novel polymers, metal-organic frameworks (MOFs), and other functional materials. For instance, DFT calculations can be used to predict the electronic band gap and charge transport properties of conjugated polymers incorporating the this compound unit, which is crucial for applications in organic electronics. Molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov

The use of machine learning and artificial intelligence, trained on datasets of known materials, can further accelerate the prediction of material properties and the identification of promising candidate structures for synthesis and experimental validation.

Expanding Interdisciplinary Applications in Sensor Technology and Bio-Imaging

The unique chemical features of this compound make it an attractive scaffold for the development of novel sensors and bio-imaging agents. The formyl group can act as a reactive site for the selective binding of analytes, leading to a detectable change in a physical property, such as fluorescence or color.

For example, the formyl group can react with specific nucleophiles, such as the amino groups of biothiols, to form imines, a reaction that can be coupled to a change in the fluorescence of a nearby fluorophore. rsc.org This principle can be used to design fluorescent probes for the detection of biologically important molecules. The design of such probes often involves the strategic placement of fluorophores and reactive moieties to achieve high selectivity and sensitivity. rsc.orgrsc.org

In the field of bio-imaging, fluorescent probes based on the this compound scaffold could be developed to visualize specific cellular components or processes. The ability to conjugate targeting moieties to the benzamide structure would allow for the delivery of the probe to specific organelles or cell types. The development of probes that respond to changes in the cellular environment, such as pH or the presence of reactive oxygen species, is another exciting avenue of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.